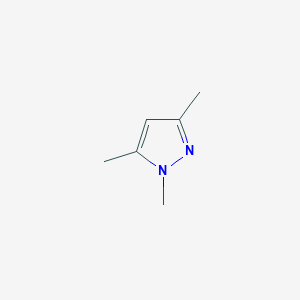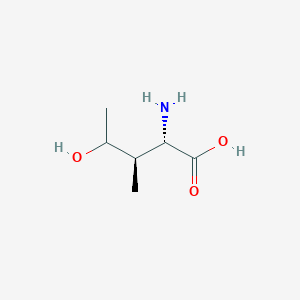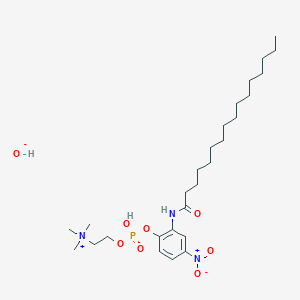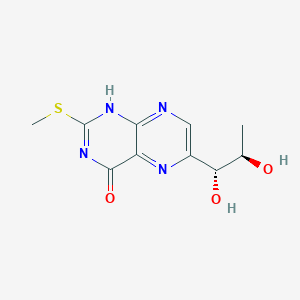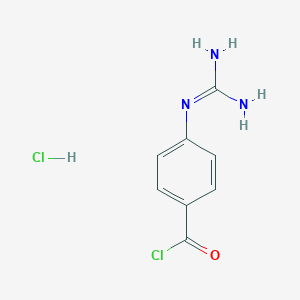
4-Guanidinobenzoyl Chloride, Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 4-Guanidinobenzoyl Chloride, Hydrochloride-related compounds involves complex reactions that yield active-site titrants for enzymes such as trypsin and trypsin-like enzymes. These synthesis processes are designed to produce compounds that can interact with specific enzymatic sites, indicating the precise and targeted nature of their synthesis (Cook & Powers, 1983).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Guanidinobenzoyl Chloride, Hydrochloride, such as γ-Guanidinobutyric acid hydrochlorides, reveals a complex arrangement with significant implications for their reactivity and interaction with biological molecules. These structures are often characterized by specific spatial arrangements that facilitate their biological activity (Maeda, Fujiwara, & Tomita, 1972).
Chemical Reactions and Properties
Aryl 4-guanidinobenzoates, closely related to 4-Guanidinobenzoyl Chloride, Hydrochloride, have been synthesized and studied for their inhibitory activity toward enzymes critical for fertilization processes. The detailed chemical reactions leading to the formation of these compounds highlight the chemical versatility and reactivity of the guanidino group (Kaminski, Bauer, Mack, Anderson, Waller, & Zaneveld, 1986).
Physical Properties Analysis
The physical properties of compounds within the family of 4-Guanidinobenzoyl Chloride, Hydrochloride, such as solubility, crystal structure, and melting points, are crucial for understanding their behavior in different environments. These properties are determined by detailed structural analysis and have direct implications for the compound's applications and stability (Restrepo, Glidewell, Cubillán, Alvarado, Dege, & Morales-Toyo, 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are essential for understanding how 4-Guanidinobenzoyl Chloride, Hydrochloride, and related compounds function in their intended applications. Studies have explored the interactions of these compounds with biological targets, providing insight into their potential uses and limitations (Bose, Ahamed, & Ghosh, 2011).
Scientific Research Applications
Enzyme Activity Titrant : Benzyl p-guanidinothiobenzoate hydrochloride, closely related to 4-Guanidinobenzoyl Chloride, Hydrochloride, serves as an effective titrant for determining active-site concentrations of trypsin and similar enzymes (Cook & Powers, 1983).
Protein Unfolding Studies : Guanidinium chloride, a derivative, plays a significant role in the unfolding of hydrophobic polymers in aqueous solutions, aiding in the study of protein structures (Godawat, Jamadagni, & Garde, 2010).
Catalysis in Organic Synthesis : Guanidine hydrochloride is known to catalyze the one-pot synthesis of 1,4-dihydropyridines, showcasing its role in facilitating chemical reactions with minimal environmental impact (Cahyana, Ardiansah, & Aisy, 2020).
Nucleic Acid Isolation : Guanidinium chloride is employed for the isolation of nucleic acids from nucleoproteins, enabling the purification of DNA and RNA (Cox, 1968).
Pharmaceutical and Nutraceutical Applications : Derivatives like -guanidinobutyric acid hydrochloride and hydrobromide have been studied for their potential use in pharmaceuticals and nutraceuticals due to their specific molecular structures (Maeda, Fujiwara, & Tomita, 1972).
Antiviral Activity : Guanidinylated chitosan hydrochloride demonstrates better antiviral activity than chitosan, indicating its potential in increasing plant resistance against viruses like the tobacco mosaic virus (Hu et al., 2009).
Understanding Hemoglobin Unfolding : Studies on guanidine hydrochloride contribute to understanding hemoglobin conformational changes, offering insights into control strategies (Mai, Zhao, Dai, & Zou, 2010).
Cancer Research : Compounds like guanidino derivatives have been found to inhibit guanidinobenzoatase activity in lung squamous cell carcinoma cells, suggesting potential applications in cancer treatment (Anees & Steven, 1994).
properties
IUPAC Name |
4-(diaminomethylideneamino)benzoyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O.ClH/c9-7(13)5-1-3-6(4-2-5)12-8(10)11;/h1-4H,(H4,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSRWFDTGDGNLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512144 | |
| Record name | 4-[(Diaminomethylidene)amino]benzoyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Guanidinobenzoyl Chloride, Hydrochloride | |
CAS RN |
7035-79-2 | |
| Record name | Benzoyl chloride, 4-[(aminoiminomethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7035-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Diaminomethylidene)amino]benzoyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



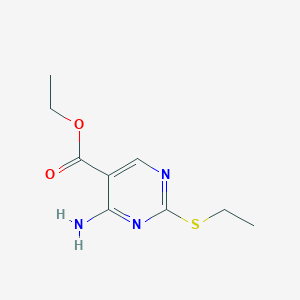
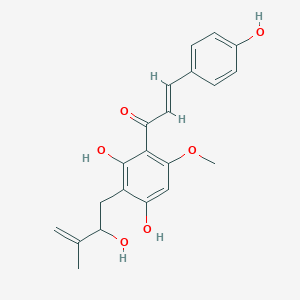
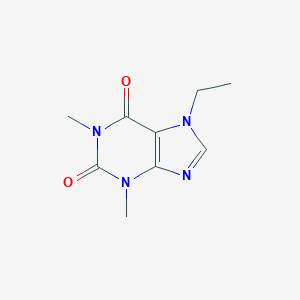
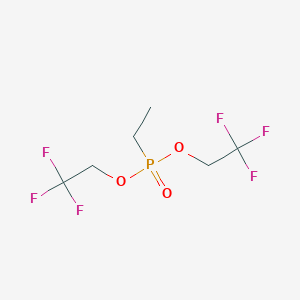
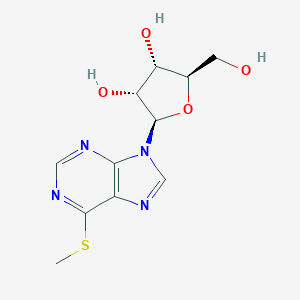
![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)
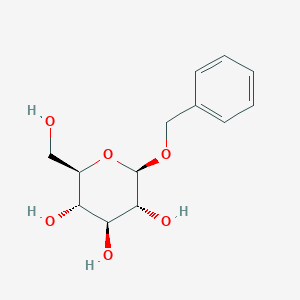
![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)
![5,6-Dinitro-1H-benzo[d]imidazole](/img/structure/B15558.png)
![N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide](/img/structure/B15561.png)
